1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramiconazole is a triazole antifungal compound that was under development by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections . It is known for its broad-spectrum antifungal activity and high potency against dermatophytes and yeasts . Despite its promising properties, pramiconazole was never marketed .
Preparation Methods
Pramiconazole can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically involves the formation of a triazole ring and the incorporation of various functional groups to enhance its antifungal activity . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from pramiconazole, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or other functional groups on the molecule .
Scientific Research Applications
Pramiconazole has been extensively studied for its antifungal properties. It has shown potent in vitro activities against Candida species and dermatophytes like Trichophyton and Microsporum . In animal models, pramiconazole has demonstrated superior efficacy compared to other antifungal agents like itraconazole and terbinafine . Its applications extend to the treatment of various fungal infections, including seborrheic dermatitis, onychomycosis, and dermatomycosis . Additionally, pramiconazole has been investigated for its potential use in treating pityriasis versicolor, a common superficial fungal infection .
Mechanism of Action
Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to impaired cell membrane integrity and function, ultimately resulting in fungal cell death . The molecular targets of pramiconazole include fungal cytochrome P450 enzymes, particularly 14α-demethylase .
Comparison with Similar Compounds
Pramiconazole belongs to the class of triazole antifungals, which also includes compounds like itraconazole, fluconazole, and posaconazole . Compared to these similar compounds, pramiconazole has shown higher intrinsic in vivo efficacy in certain animal models . Its unique structure, which includes a triazole ring and various functional groups, contributes to its potent antifungal activity and broad-spectrum efficacy . unlike its counterparts, pramiconazole was never marketed, which limits its clinical use .
Similar Compounds
- Itraconazole
- Fluconazole
- Posaconazole
- Miconazole
Properties
Molecular Formula |
C35H39F2N7O4 |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
1-[4-[4-[4-[[4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3 |
InChI Key |
AEKNYBWUEYNWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.